molecular formula C17H19N4O6- B12827710 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate

Cat. No.: B12827710
M. Wt: 375.4 g/mol
InChI Key: ZGVNSUZQAUFJJV-UHFFFAOYSA-M
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Description

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[5,1-c]pyrazine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, making it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve esterification to introduce the ethyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazolo[5,1-c]pyrazine core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group in 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H19N4O6-

Molecular Weight

375.4 g/mol

IUPAC Name

3-ethyl-5-[(4-nitrophenyl)methyl]-3a,4,6,7-tetrahydropyrazolo[1,5-a]pyrazin-5-ium-3,5-dicarboxylate

InChI

InChI=1S/C17H20N4O6/c1-2-17(15(22)23)11-18-19-7-8-21(16(24)25,10-14(17)19)9-12-3-5-13(6-4-12)20(26)27/h3-6,11,14H,2,7-10H2,1H3,(H-,22,23,24,25)/p-1

InChI Key

ZGVNSUZQAUFJJV-UHFFFAOYSA-M

Canonical SMILES

CCC1(C=NN2C1C[N+](CC2)(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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